L-alpha-Methylleucine hy
Overview
Description
Preparation Methods
The synthesis of L-alpha-Methylleucine hy involves a continuous two-step sequence of rapid reactions. The first step is Pd0-mediated 11C-methylation, followed by microfluidic hydrogenation . This method has been shown to be efficient, with a decay-corrected radiochemical yield of 15-38% based on [11C]CH3I, and both radiochemical and chemical purity of 95-99% . The Pd impurities in the injectable solution meet international criteria for human use .
Chemical Reactions Analysis
L-alpha-Methylleucine hy undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Pd0 for methylation and hydrogenation . The major products formed from these reactions are typically radiolabeled compounds, which are useful in positron emission tomography (PET) imaging .
Scientific Research Applications
L-alpha-Methylleucine hy has significant applications in scientific research, particularly in the field of tumor imaging. It has been investigated as a potential PET probe for visualizing tumors due to its high accumulation in tumor tissue . Additionally, it is used in studies related to the regulation of protein synthesis and degradation, as it is a branched-chain amino acid .
Mechanism of Action
The mechanism of action of L-alpha-Methylleucine hy involves its interaction with branched-chain amino acid aminotransferase . This enzyme plays a crucial role in the metabolism of branched-chain amino acids, which are essential for protein synthesis and energy production . The compound’s effects are mediated through its influence on this enzyme, leading to changes in protein synthesis and degradation rates .
Comparison with Similar Compounds
L-alpha-Methylleucine hy is similar to other branched-chain amino acids such as leucine, isoleucine, and valine . its unique structure, which includes a methyl group on the alpha carbon, distinguishes it from these other compounds . This structural difference contributes to its unique properties and applications, particularly in the field of tumor imaging .
Similar Compounds:- Leucine
- Isoleucine
- Valine
This compound stands out due to its specific use in PET imaging and its high accumulation in tumor tissues, making it a valuable tool in cancer research .
Properties
IUPAC Name |
(2S)-2-amino-2,4-dimethylpentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCTDHOWCQMPQ-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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